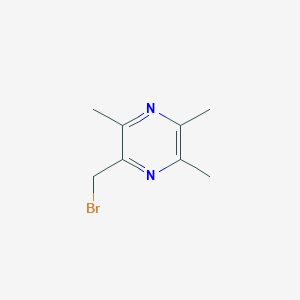

2-(Bromomethyl)-3,5,6-trimethylpyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-3,5,6-trimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-5-6(2)11-8(4-9)7(3)10-5/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPVUIZLMIEGMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)C)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50544388 | |

| Record name | 2-(Bromomethyl)-3,5,6-trimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79074-45-6 | |

| Record name | 2-(Bromomethyl)-3,5,6-trimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Bromomethyl)-3,5,6-trimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 2-(Bromomethyl)-3,5,6-trimethylpyrazine, a key intermediate in the development of various pharmaceutical and flavor compounds. The synthesis is presented as a two-step process, commencing with the formation of the precursor 2,3,5,6-tetramethylpyrazine, followed by a selective benzylic bromination. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes process diagrams to facilitate a thorough understanding of the synthetic workflow.

Synthesis of 2,3,5,6-Tetramethylpyrazine (Precursor)

The initial step in the synthesis of the target compound is the preparation of 2,3,5,6-tetramethylpyrazine. This is typically achieved through the condensation reaction of 2,3-butanedione (also known as diacetyl) with 1,2-diaminopropane. The reaction proceeds via the formation of a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic tetramethylpyrazine.

Experimental Protocol: Synthesis of 2,3,5,6-Tetramethylpyrazine

This protocol describes a representative method for the synthesis of 2,3,5,6-tetramethylpyrazine.

Materials:

-

2,3-Butanedione (Diacetyl)

-

1,2-Diaminopropane

-

Ethanol

-

Oxidizing agent (e.g., manganese dioxide or air)

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware and equipment

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-diaminopropane in ethanol.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of 2,3-butanedione to the cooled solution with continuous stirring. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

-

Following the reflux period, the dihydropyrazine intermediate is oxidized. This can be achieved by the portion-wise addition of an oxidizing agent like manganese dioxide and continued reflux, or by bubbling air through the reaction mixture.

-

Upon completion of the oxidation (monitored by TLC or GC-MS), the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield the crude 2,3,5,6-tetramethylpyrazine, which can be further purified by recrystallization or sublimation.

Quantitative Data: Synthesis of 2,3,5,6-Tetramethylpyrazine

| Parameter | Value |

| Reactants | |

| 2,3-Butanedione | 1.0 molar equivalent |

| 1,2-Diaminopropane | 1.0 - 1.2 molar equivalents |

| Solvent | Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 70 - 85% |

Synthesis of this compound

The second and final step is the selective monobromination of a methyl group on the pyrazine ring of 2,3,5,6-tetramethylpyrazine. This is a classic example of a benzylic bromination, which is effectively carried out using N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. This reaction is known as the Wohl-Ziegler reaction.[1][2][3]

Experimental Protocol: Bromination of 2,3,5,6-Tetramethylpyrazine

The following is a representative protocol for the benzylic bromination of 2,3,5,6-tetramethylpyrazine using N-Bromosuccinimide.

Materials:

-

2,3,5,6-Tetramethylpyrazine

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent (e.g., cyclohexane)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment for reflux and inert atmosphere operations

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve 2,3,5,6-tetramethylpyrazine in anhydrous carbon tetrachloride.

-

Add N-Bromosuccinimide (1.0-1.1 molar equivalents) and a catalytic amount of a radical initiator (e.g., AIBN, 1-2 mol%) to the solution.

-

The reaction mixture is heated to reflux under a nitrogen atmosphere. The reaction can also be initiated by irradiation with a UV lamp.

-

The progress of the reaction is monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which floats on top of the solvent.[3] TLC or GC-MS can also be used to monitor the reaction.

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The solid succinimide is removed by filtration.

-

The filtrate is washed with water and a saturated solution of sodium bicarbonate to remove any remaining traces of HBr and succinimide.

-

The organic layer is dried over anhydrous sodium sulfate and filtered.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data: Bromination of 2,3,5,6-Tetramethylpyrazine

| Parameter | Value/Condition |

| Reactants | |

| 2,3,5,6-Tetramethylpyrazine | 1.0 molar equivalent |

| N-Bromosuccinimide (NBS) | 1.0 - 1.1 molar equivalents |

| Radical Initiator (AIBN) | 1 - 2 mol% |

| Solvent | Anhydrous Carbon Tetrachloride (CCl₄) |

| Reaction Temperature | Reflux (approx. 77 °C) |

| Reaction Time | 2 - 6 hours (monitor for completion) |

| Initiation | Thermal (reflux) or UV irradiation |

| Typical Yield | 60 - 80% |

Visualized Synthesis Workflow

The following diagrams illustrate the overall synthesis pathway and the logical flow of the experimental procedures.

Caption: Overall synthesis pathway for this compound.

Caption: Step-by-step experimental workflow for the synthesis.

References

In-Depth Technical Guide: Physicochemical Properties of 2-(Bromomethyl)-3,5,6-trimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-3,5,6-trimethylpyrazine is a heterocyclic aromatic compound that serves as a crucial intermediate in various synthetic applications. Its pyrazine core, a six-membered ring containing two nitrogen atoms at positions 1 and 4, is a common scaffold in flavor and fragrance chemistry, as well as in the development of pharmaceutical agents. The presence of a reactive bromomethyl group makes it a versatile building block for introducing the trimethylpyrazine moiety into more complex molecular architectures. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, including available data, synthesis considerations, and analytical methodologies.

Physicochemical Properties

A thorough review of available scientific literature and chemical supplier data has been conducted to compile the physicochemical properties of this compound. While some key data points are well-established, others, such as specific melting and boiling points, remain less documented in publicly accessible sources.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source/Citation |

| Molecular Formula | C₈H₁₁BrN₂ | [1][2][3] |

| Molecular Weight | 215.093 g/mol | [3] |

| CAS Number | 79074-45-6 | [1][2] |

| Appearance | Off-White Solid | [3] |

| Purity | ≥95% | [3] |

| Storage Conditions | 2-8°C, sealed, dry | [3] |

| Melting Point | Data not available in searched literature. | |

| Boiling Point | Data not available in searched literature. | |

| Solubility | Data not available in searched literature. |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively published. However, its synthesis would logically proceed from the corresponding methyl-substituted pyrazine, 2,3,5,6-tetramethylpyrazine, via a bromination reaction. A general approach for such a transformation is outlined below.

General Synthetic Workflow

The synthesis of this compound would likely involve the selective bromination of one of the methyl groups of 2,3,5,6-tetramethylpyrazine. This can be conceptualized in the following workflow:

Caption: General workflow for the synthesis of this compound.

Hypothetical Experimental Protocol for Bromination

The following is a generalized, hypothetical protocol for the free-radical bromination of 2,3,5,6-tetramethylpyrazine, based on standard organic chemistry principles. Note: This protocol has not been experimentally validated and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,5,6-tetramethylpyrazine (1.0 equivalent) in a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) to the solution.

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), or irradiate the mixture with a UV lamp.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography). The reaction time will vary depending on the scale and specific conditions.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the methylene protons of the bromomethyl group. The chemical shifts of the three methyl groups on the pyrazine ring would likely be in the aromatic methyl region (around 2.4-2.6 ppm). The methylene protons of the bromomethyl group would appear as a singlet further downfield, likely in the range of 4.5-4.8 ppm, due to the deshielding effect of the adjacent bromine atom and the pyrazine ring.

-

¹³C NMR: The carbon NMR spectrum would show signals for the four distinct types of carbon atoms in the pyrazine ring, the three methyl carbons, and the bromomethyl carbon. The carbon of the bromomethyl group would be expected at a chemical shift influenced by the attached bromine.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for a bromine-containing compound. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units. The fragmentation pattern would likely involve the loss of the bromine atom and subsequent rearrangements of the pyrazine core.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl groups, C=N and C=C stretching vibrations of the pyrazine ring, and a C-Br stretching vibration, typically in the range of 600-500 cm⁻¹.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. Its primary documented application is as a synthetic intermediate.[3] Research into the biological effects of this specific compound appears to be an unexplored area.

Conclusion

This compound is a valuable chemical intermediate with established basic chemical identifiers. However, a comprehensive public dataset of its specific physicochemical properties, such as melting point, boiling point, and solubility, is currently lacking. Similarly, detailed and validated experimental protocols for its synthesis and full spectral characterization are not widely disseminated. The information provided in this guide is based on available supplier data and established principles of organic chemistry. Further experimental investigation is required to fully characterize this compound and explore its potential biological activities. Researchers working with this compound are encouraged to perform their own analyses to determine these properties and contribute to the body of scientific knowledge.

References

A Technical Guide to the Spectroscopic Profile of 2-(Bromomethyl)-3,5,6-trimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-(Bromomethyl)-3,5,6-trimethylpyrazine. Due to the limited availability of public domain spectroscopic data for this specific compound, this guide synthesizes predicted data based on the analysis of structurally related pyrazine derivatives. This information is intended to serve as a reference for researchers and scientists involved in the synthesis, identification, and characterization of this molecule.

Molecular Structure

Chemical Formula: C₈H₁₁BrN₂[1] Molecular Weight: 215.09 g/mol [2] CAS Number: 79074-45-6[1]

The structure consists of a pyrazine ring substituted with three methyl groups at positions 3, 5, and 6, and a bromomethyl group at position 2.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of similar compounds, including trimethylpyrazine and other substituted pyrazines.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.7 | Singlet | 2H | -CH₂Br |

| ~ 2.6 | Singlet | 3H | -CH₃ (at C3) |

| ~ 2.5 | Singlet | 3H | -CH₃ (at C5) |

| ~ 2.5 | Singlet | 3H | -CH₃ (at C6) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 155 | C2 |

| ~ 152 | C3 |

| ~ 150 | C5 |

| ~ 148 | C6 |

| ~ 30 | -CH₂Br |

| ~ 21 | -CH₃ (at C3) |

| ~ 20 | -CH₃ (at C5) |

| ~ 20 | -CH₃ (at C6) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2850 | Medium | C-H stretch (alkyl) |

| 1580-1400 | Medium-Strong | C=N and C=C stretch (aromatic ring) |

| 1450-1350 | Medium | C-H bend (alkyl) |

| 1250-1000 | Strong | C-N stretch |

| 700-600 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 214/216 | High | [M]⁺, [M+2]⁺ (presence of Br) |

| 135 | High | [M - Br]⁺ |

| 121 | Medium | [M - CH₂Br]⁺ |

Experimental Protocols

The following sections detail standard methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition:

-

Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Background Collection: Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

-

Sample Measurement: Place the sample in the spectrometer and record the spectrum. The background spectrum is automatically subtracted from the sample spectrum.

-

Data Presentation: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Sample Introduction: Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI, the sample is dissolved in a suitable solvent and infused directly or introduced via a liquid chromatograph (LC).

-

Ionization: The sample molecules are ionized in the ion source.

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

References

An In-depth Technical Guide to the Reaction of 2-(Bromomethyl)-3,5,6-trimethylpyrazine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2-(bromomethyl)-3,5,6-trimethylpyrazine with various nucleophiles. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and analogous reactions reported for structurally similar pyrazine derivatives. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis and modification of pyrazine-based compounds for applications in pharmaceuticals, agrochemicals, and flavor and fragrance industries.

Core Concepts: Reactivity of this compound

This compound is a substituted pyrazine featuring a reactive bromomethyl group. This functional group is the primary site for nucleophilic attack, proceeding predominantly through an S(_N)2 mechanism. The pyrazine ring, being an electron-deficient aromatic system, can influence the reactivity of the benzylic bromide. The electron-withdrawing nature of the pyrazine nitrogen atoms may slightly activate the bromomethyl group towards nucleophilic substitution.

The general reaction scheme can be depicted as follows:

Caption: General S_N2 reaction of this compound.

Reactions with Oxygen-Based Nucleophiles

The reaction of this compound with oxygen-based nucleophiles, such as hydroxides, alkoxides, and carboxylates, is expected to yield the corresponding alcohols, ethers, and esters.

Synthesis of (3,5,6-Trimethylpyrazin-2-yl)methanol

The formation of (3,5,6-trimethylpyrazin-2-yl)methanol is a key transformation that has been reported in the context of metabolite synthesis of 2,3,5-trimethylpyrazine. While the direct conversion from the bromomethyl derivative is not explicitly detailed in readily available literature, a plausible synthetic route involves the hydrolysis of the bromide.

Experimental Protocol (Proposed):

A solution of this compound in a suitable solvent, such as aqueous tetrahydrofuran (THF) or acetone, would be treated with a mild base, like sodium bicarbonate or potassium carbonate, and heated to facilitate the hydrolysis.

-

Reactants: this compound, Sodium Bicarbonate, Water, THF.

-

Procedure:

-

Dissolve this compound in a 3:1 mixture of THF and water.

-

Add 1.5 equivalents of sodium bicarbonate.

-

Stir the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

-

Synthesis of Alkoxymethyl Pyrazine Derivatives

The reaction with alkoxides, generated from the corresponding alcohols and a base like sodium hydride, is expected to produce pyrazinylmethyl ethers. A study on the reaction of 2,5-bis(chloromethyl)pyrazine with sodium alkoxides provides a strong analogy for this transformation.

Experimental Protocol (Analogous):

-

Reactants: this compound, Sodium Hydride, Anhydrous Alcohol (e.g., Methanol, Ethanol).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in the desired anhydrous alcohol at 0 °C, add a solution of this compound in the same alcohol.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify by column chromatography.

-

Reactions with Nitrogen-Based Nucleophiles

A variety of nitrogen nucleophiles, including ammonia, primary amines, and secondary amines, can be employed to synthesize the corresponding aminomethyl pyrazine derivatives. These compounds are of interest in medicinal chemistry.

Experimental Protocol (General):

-

Reactants: this compound, Amine (2-3 equivalents), a non-nucleophilic base (e.g., triethylamine or potassium carbonate), and a polar aprotic solvent (e.g., acetonitrile or DMF).

-

Procedure:

-

Dissolve this compound in the chosen solvent.

-

Add the amine and the base to the solution.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (as monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or crystallization.

-

Caption: Experimental workflow for the synthesis of aminomethyl pyrazine derivatives.

Reactions with Sulfur-Based Nucleophiles

Thiols and their corresponding thiolates are excellent nucleophiles for S(_N)2 reactions. The reaction with this compound is expected to proceed smoothly to afford pyrazinylmethyl thioethers.

Experimental Protocol (Analogous):

Based on the synthesis of 2-(allylthio)pyrazines, a similar procedure can be adapted.[1]

-

Reactants: this compound, Thiol (e.g., thiophenol, benzyl mercaptan), Base (e.g., sodium hydroxide or potassium carbonate), Solvent (e.g., DMF or ethanol).

-

Procedure:

-

To a solution of the thiol in the chosen solvent, add the base and stir for 15-30 minutes to form the thiolate.

-

Add a solution of this compound to the thiolate solution.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Pour the reaction mixture into water and extract with an organic solvent.

-

Wash the organic layer with water and brine, dry, and concentrate.

-

Purify the product by column chromatography.

-

Quantitative Data Summary

Due to the lack of direct literature, a comprehensive table of quantitative data for the reactions of this compound with a wide array of nucleophiles cannot be provided at this time. The following table presents expected outcomes and potential yields based on analogous reactions found in the literature.

| Nucleophile | Product | Analogous Reaction Basis | Expected Yield Range |

| Hydroxide (OH⁻) | (3,5,6-Trimethylpyrazin-2-yl)methanol | General hydrolysis of benzylic halides. | Moderate to Good |

| Methoxide (CH₃O⁻) | 2-(Methoxymethyl)-3,5,6-trimethylpyrazine | Reaction of 2,5-bis(chloromethyl)pyrazine with sodium methoxide. | Good to Excellent |

| Ammonia (NH₃) | (3,5,6-Trimethylpyrazin-2-yl)methanamine | General amination of benzylic halides. | Moderate |

| Piperidine | 2-(Piperidin-1-ylmethyl)-3,5,6-trimethylpyrazine | General reaction of benzylic halides with secondary amines. | Good to Excellent |

| Thiophenoxide (PhS⁻) | 2-((Phenylthio)methyl)-3,5,6-trimethylpyrazine | Synthesis of 2-(allylthio)pyrazines from 2-mercaptopyrazine and allyl bromides.[1] | Good |

| Azide (N₃⁻) | 2-(Azidomethyl)-3,5,6-trimethylpyrazine | Standard S(_N)2 reaction of alkyl halides with sodium azide. | Excellent |

| Cyanide (CN⁻) | (3,5,6-Trimethylpyrazin-2-yl)acetonitrile | Standard S(_N)2 reaction of alkyl halides with sodium cyanide. | Good |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the starting material and the various classes of products accessible through nucleophilic substitution.

Caption: Product diversification from a common pyrazine precursor.

Conclusion

This compound serves as a versatile intermediate for the synthesis of a wide range of substituted pyrazine derivatives. Its reactivity is dominated by the facile S(_N)2 displacement of the bromide by a variety of nucleophiles. While direct and extensive literature on this specific substrate is sparse, analogous reactions with similar pyrazine-containing electrophiles provide a solid foundation for predicting reaction outcomes and developing robust synthetic protocols. The methodologies and conceptual frameworks presented in this guide are intended to empower researchers in the fields of medicinal chemistry, materials science, and flavor and fragrance development to effectively utilize this reactive building block in their synthetic endeavors. Further experimental validation is encouraged to establish optimized conditions and fully characterize the scope of these transformations.

References

Thermal Stability and Degradation of 2-(Bromomethyl)-3,5,6-trimethylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Bromomethyl)-3,5,6-trimethylpyrazine is a heterocyclic compound with potential applications in pharmaceutical and flavor chemistry. Understanding its thermal stability and degradation profile is critical for ensuring product quality, safety, and shelf-life, particularly in the context of drug formulation and synthesis which often involve thermal stress. This technical guide outlines the anticipated thermal properties of this compound, potential degradation pathways, and the experimental protocols necessary for its comprehensive analysis. While direct data is absent, this document collates and extrapolates information from related alkylpyrazines and brominated molecules to provide a foundational understanding for future research.

Anticipated Thermal Properties

The thermal stability of this compound is expected to be influenced by the pyrazine ring, the methyl substituents, and the reactive bromomethyl group. The following table summarizes the expected thermal events and their estimated temperature ranges based on analyses of similar compounds.

| Thermal Event | Anticipated Temperature Range (°C) | Technique | Expected Observation |

| Melting Point | 100 - 150 | DSC | Endothermic peak |

| Onset of Decomposition | 150 - 250 | TGA/DSC | Start of mass loss, exothermic event |

| Major Degradation Step | 200 - 350 | TGA/DTG | Significant and rapid mass loss |

| Final Decomposition | > 350 | TGA | Residual mass stabilization |

Note: These values are estimations and require experimental verification.

Predicted Degradation Pathways

The degradation of this compound under thermal stress is likely to proceed through several pathways, primarily involving the labile bromomethyl group and subsequent reactions of the pyrazine core.

Initial Degradation Step: Homolytic Cleavage

The initial and most probable degradation step is the homolytic cleavage of the C-Br bond in the bromomethyl group, due to its lower bond dissociation energy compared to other bonds in the molecule. This would generate a pyrazinylmethyl radical and a bromine radical.

Caption: Initial homolytic cleavage of the C-Br bond.

Subsequent Degradation Pathways

Following the initial cleavage, several subsequent reactions can occur, leading to a complex mixture of degradation products. These may include dimerization of the pyrazinylmethyl radicals, hydrogen abstraction to form 2,3,5,6-tetramethylpyrazine, or further fragmentation of the pyrazine ring at higher temperatures.

2-(Bromomethyl)-3,5,6-trimethylpyrazine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-3,5,6-trimethylpyrazine is a heterocyclic aromatic compound that serves as a crucial intermediate in the synthesis of various organic molecules, particularly in the flavor and fragrance industry. Its characteristic roasted, nutty, and meat-like aroma profile makes it a valuable precursor for the development of potent flavoring agents. The presence of a reactive bromomethyl group attached to the highly substituted pyrazine ring allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound, intended for professionals in research and development.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrazine ring substituted with three methyl groups and one bromomethyl group.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 79074-45-6 | [1][2] |

| Molecular Formula | C₈H₁₁BrN₂ | [1][3] |

| Molecular Weight | 215.09 g/mol | [2][3] |

| Appearance | Off-white solid | [3] |

| Purity | ≥95% | [3] |

| Storage | 2-8°C, sealed, dry | [2][3] |

| Predicted XLogP3 | 2.0 | [4] |

| Predicted Monoisotopic Mass | 214.01599 Da | [4] |

Note: Some physical properties are predicted due to the limited availability of experimental data in public literature.

Spectroscopic Data (Predicted and Comparative)

Table 2: Predicted and Comparative Spectroscopic Data

| Spectrum | Predicted/Comparative Data for this compound | Comparative Data for 2,3,5,6-Tetramethylpyrazine |

| ¹H NMR | Singlet for -CH₂Br protons (~4.5 ppm), Singlets for three -CH₃ groups (~2.4-2.6 ppm). | Single peak for all methyl protons (~2.4 ppm).[5] |

| ¹³C NMR | Signal for -CH₂Br carbon (~30-35 ppm), Signals for pyrazine ring carbons (~145-155 ppm), Signals for -CH₃ carbons (~20-22 ppm). | Signals for pyrazine ring carbons and methyl carbons. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 214/216 (due to Br isotopes), fragmentation pattern showing loss of Br and subsequent rearrangements. | Molecular ion peak (M⁺) at m/z 136. |

| IR | C-H stretching (alkyl) ~2900-3000 cm⁻¹, C=N stretching ~1500-1600 cm⁻¹, C-Br stretching ~600-700 cm⁻¹. | C-H stretching (alkyl) ~2900-3000 cm⁻¹, C=N stretching ~1500-1600 cm⁻¹. |

Synthesis

The most plausible and commonly employed method for the synthesis of this compound is the radical bromination of the corresponding methyl-substituted precursor, 2,3,5,6-tetramethylpyrazine. This reaction is typically carried out using N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane under reflux or photochemical conditions.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,3,5,6-Tetramethylpyrazine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon Tetrachloride (CCl₄) (or a safer alternative like cyclohexane)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3,5,6-tetramethylpyrazine (1 equivalent) in CCl₄.

-

Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (or benzoyl peroxide) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution. Filter the solid succinimide and wash it with a small amount of cold CCl₄.

-

Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Further Purification (Optional): The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure compound.

Reactivity and Applications

The primary utility of this compound in synthetic chemistry stems from the reactivity of the bromomethyl group. This group is an excellent electrophile and readily undergoes nucleophilic substitution reactions. This allows for the facile introduction of the 3,5,6-trimethylpyrazinylmethyl moiety into a wide range of molecules.

Typical Reactions

-

Reaction with O-Nucleophiles: Reacts with alcohols or phenols in the presence of a base to form ethers.

-

Reaction with N-Nucleophiles: Reacts with amines to form substituted aminomethylpyrazines.

-

Reaction with S-Nucleophiles: Reacts with thiols to form thioethers.

-

Reaction with C-Nucleophiles: Can be used in reactions with carbanions, such as those derived from malonic esters, to form new carbon-carbon bonds.

These reactions are fundamental to the synthesis of various flavor and fragrance compounds where the pyrazine core is responsible for the desired sensory properties.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

General Reactivity

Caption: Nucleophilic substitution reactions of this compound.

Safety Information

Detailed safety data for this compound is not extensively published. However, based on its structure and the safety information for similar compounds like 2-(Bromomethyl)pyrazine, it should be handled with care. It is likely to be harmful if swallowed and may cause skin and eye irritation or burns.

General Handling Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable synthetic intermediate, particularly for the flavor and fragrance industry. Its synthesis via radical bromination of 2,3,5,6-tetramethylpyrazine is a straightforward and efficient method. The reactivity of the bromomethyl group allows for a wide range of derivatizations, making it a versatile tool for the synthesis of novel compounds. Further research into its physicochemical properties and the development of detailed analytical methods will enhance its application in various fields of chemical research and development.

References

Quantum Molecular Dynamics of Pyrazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine and its derivatives are fundamental heterocyclic scaffolds present in a vast array of biologically active molecules and functional materials. Their photophysical and photochemical properties, governed by the intricate dance of electrons and nuclei on femtosecond timescales, are of paramount importance in fields ranging from photomedicine to materials science. Understanding the ultrafast dynamics following photoexcitation is crucial for the rational design of novel photosensitizers, molecular switches, and other photoactive compounds. This technical guide provides an in-depth exploration of the quantum molecular dynamics of pyrazine derivatives, focusing on the theoretical and experimental methodologies used to unravel their complex excited-state behavior.

Core Concepts in the Photodynamics of Pyrazine

The photodynamics of pyrazine are archetypal of many nitrogen-containing aromatic heterocycles and are dominated by ultrafast internal conversion (IC) processes mediated by conical intersections (CIs). Upon absorption of ultraviolet (UV) light, pyrazine is typically excited from the ground state (S₀) to the bright S₂ (ππ) state. From here, it undergoes rapid, non-radiative decay through a conical intersection to the lower-lying S₁ (nπ) state. More recent studies have also highlighted the role of other "dark" electronic states, such as the ¹Aᵤ (nπ*) state, in the relaxation pathway.[1][2][3][4][5] The extreme speed of these transitions, occurring on the order of tens of femtoseconds, is a hallmark of the efficient non-adiabatic dynamics in these systems.[2][5]

Signaling Pathways and Photodecay Mechanisms

The key events in the photodecay of pyrazine following excitation to the S₂ state are depicted below. This pathway involves a complex interplay between different electronic states and vibrational modes, leading to efficient non-radiative decay back to the ground state.

References

solubility of 2-(Bromomethyl)-3,5,6-trimethylpyrazine in organic solvents

An In-depth Technical Guide on the Solubility of 2-(Bromomethyl)-3,5,6-trimethylpyrazine in Organic Solvents

Introduction

This compound is a key intermediate in the synthesis of various compounds, including the pharmaceutical agent Ligustrazine (Tetramethylpyrazine). Understanding its solubility in organic solvents is crucial for its synthesis, purification, and subsequent reactions. This technical guide provides an overview of its likely solubility characteristics, a detailed experimental protocol for solubility determination, and a standardized workflow to guide researchers. While specific quantitative solubility data is not extensively available in public literature, this guide offers a framework for its determination and application in a laboratory setting.

Inferred Solubility Profile

Based on the common solvents used in the synthesis and purification of this compound, a general solubility profile can be inferred. The synthesis often involves nonpolar or moderately polar solvents. For instance, its preparation from 2,3,5,6-tetramethylpyrazine often utilizes solvents like carbon tetrachloride in the presence of a brominating agent.

Purification via recrystallization commonly employs solvents in which the compound is sparingly soluble at room temperature but moderately to highly soluble at elevated temperatures. Solvents such as hexane and ethyl acetate are frequently used in the purification of similar heterocyclic compounds, suggesting that this compound likely exhibits moderate solubility in these solvents.

General Solubility Trends (Inferred):

-

High Solubility: Likely in halogenated hydrocarbons like dichloromethane and chloroform due to structural similarities.

-

Moderate Solubility: Expected in moderately polar aprotic solvents such as ethyl acetate, acetone, and tetrahydrofuran (THF).

-

Low Solubility: Expected in highly polar protic solvents like water and ethanol, and in nonpolar aliphatic hydrocarbons such as hexane, especially at lower temperatures.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| e.g., Acetone | 25 | Data to be determined | e.g., Gravimetric |

| e.g., Ethyl Acetate | 25 | Data to be determined | e.g., Gravimetric |

| e.g., Dichloromethane | 25 | Data to be determined | e.g., Gravimetric |

| e.g., Hexane | 25 | Data to be determined | e.g., Gravimetric |

| e.g., Toluene | 25 | Data to be determined | e.g., Gravimetric |

| e.g., Methanol | 25 | Data to be determined | e.g., Gravimetric |

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal equilibrium method.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Evaporating dish or watch glass

-

Vacuum oven

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials.

-

Solvent Addition: Add a known volume (e.g., 10 mL) of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated syringe. Immediately filter the solution using a syringe filter to remove any suspended particles.

-

Gravimetric Analysis:

-

Accurately weigh a pre-dried evaporating dish.

-

Dispense the filtered supernatant into the evaporating dish and record the exact volume.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

-

Dry the residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Weigh the evaporating dish with the dried residue.

-

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of supernatant in mL) * 100

-

Data Recording: Record the solubility values for each solvent at the specified temperature.

Visualizations

The following diagrams illustrate key workflows relevant to the study of this compound.

Caption: Experimental workflow for determining solubility.

Caption: Synthesis pathway of the target compound.

An In-Depth Technical Guide to the Reaction of 2-(Bromomethyl)-3,5,6-trimethylpyrazine with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between 2-(bromomethyl)-3,5,6-trimethylpyrazine and primary amines. This reaction is a fundamental transformation in synthetic organic chemistry, enabling the introduction of a substituted aminomethyl group onto the pyrazine core, a scaffold of significant interest in medicinal chemistry and materials science. This document details the underlying reaction mechanism, provides representative experimental protocols, and presents quantitative data for analogous reactions.

Core Reaction Mechanism: Nucleophilic Substitution

The reaction of this compound with a primary amine is a classic example of a nucleophilic substitution reaction, specifically an SN2 (Substitution Nucleophilic Bimolecular) type mechanism. In this reaction, the primary amine acts as the nucleophile, and the bromide ion is the leaving group.

The key steps of the mechanism are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the bromomethyl group. This carbon is rendered electrophilic due to the electron-withdrawing nature of the adjacent bromine atom.

-

Transition State: A transient, high-energy transition state is formed where a partial bond exists between the nitrogen and the carbon, and the carbon-bromine bond is partially broken.

-

Leaving Group Departure: The carbon-bromine bond cleaves, with the bromine atom taking both electrons from the bond to form a stable bromide anion (Br⁻).

-

Product Formation: A new carbon-nitrogen bond is formed, resulting in a protonated secondary amine.

-

Deprotonation: A base, which can be another molecule of the primary amine or an added non-nucleophilic base, removes a proton from the nitrogen atom to yield the final, neutral secondary amine product and a protonated base.

The pyrazine ring, being an electron-deficient aromatic system, can influence the reactivity of the benzylic-like methyl group, potentially stabilizing the transition state.

Reaction Mechanism Diagram

Caption: SN2 reaction mechanism of this compound with a primary amine.

Experimental Protocols

Detailed experimental procedures for the reaction of this compound with primary amines are not widely published. However, based on analogous reactions with other pyrazine derivatives, a general protocol can be established. The following is a representative procedure adapted from the reaction of a similar pyrazine substrate with primary amines.

General Experimental Workflow

Caption: General workflow for the synthesis of N-substituted 2-(aminomethyl)-3,5,6-trimethylpyrazines.

Detailed Methodologies

Materials:

-

This compound

-

Primary amine (e.g., methylamine, aniline)

-

Solvent (e.g., Methanol, Dimethyl Sulfoxide - DMSO)

-

Base (e.g., Triethylamine)

-

Deionized water

-

Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)

-

Drying agent (e.g., anhydrous Na₂SO₄)

Procedure (Adapted from a similar synthesis):

-

To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or DMSO (0.1-0.2 M concentration), add the primary amine (1.5-3.0 eq).

-

If the primary amine is used as its salt, or to scavenge the HBr byproduct, add a non-nucleophilic base like triethylamine (1.5-2.0 eq).

-

Stir the reaction mixture at a temperature ranging from room temperature to 100°C. The optimal temperature and reaction time will depend on the reactivity of the specific primary amine.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration, washed with water, and dried.

-

Alternatively, the reaction mixture can be poured into water and extracted with an organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Quantitative Data

| Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methylamine | Methanol | Triethylamine | 100 | 5 | Not Reported | |

| Aniline | DMSO | - | 100 | 3 | 53.2 |

Note: The yields and reaction conditions can vary significantly based on the nucleophilicity and steric hindrance of the primary amine, as well as the choice of solvent and base.

Factors Influencing the Reaction

Several factors can influence the rate and efficiency of the reaction between this compound and primary amines:

-

Nucleophilicity of the Amine: More nucleophilic amines will generally react faster. For example, aliphatic amines are typically more nucleophilic than aromatic amines.

-

Steric Hindrance: Sterically hindered primary amines (e.g., t-butylamine) will react more slowly than less hindered amines (e.g., methylamine) due to the difficulty in approaching the electrophilic carbon center.

-

Solvent: Polar aprotic solvents like DMF and DMSO can accelerate SN2 reactions by solvating the cation but not the nucleophile, thus increasing its effective nucleophilicity. Polar protic solvents like ethanol and methanol can also be used but may lead to solvolysis as a side reaction.

-

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the reactants or products.

-

Base: The presence of a non-nucleophilic base is often beneficial to neutralize the HBr formed during the reaction, which can otherwise protonate the starting amine, reducing its nucleophilicity.

Conclusion

The reaction of this compound with primary amines is a robust and versatile method for the synthesis of a variety of N-substituted 2-(aminomethyl)-3,5,6-trimethylpyrazine derivatives. The reaction proceeds through a well-understood SN2 mechanism. By carefully selecting the reaction conditions, including the choice of amine, solvent, temperature, and the use of a base, the synthesis can be optimized to achieve high yields of the desired products. These products are valuable building blocks for the development of new pharmaceuticals and other functional materials. Further research to establish a broader library of these compounds and to quantify their biological activities is a promising area for future investigation.

The Genesis of a Flavor Principle: A Technical Guide to 2-(Bromomethyl)-3,5,6-trimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)-3,5,6-trimethylpyrazine is a heterocyclic aromatic compound that has found a niche in the flavor and fragrance industry. Its potent sensory profile, characterized by roasted, nutty, and savory notes, makes it a valuable ingredient in the formulation of complex flavor systems. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this impactful flavor compound. While a definitive primary publication marking its initial synthesis remains to be identified, this document consolidates the available scientific knowledge to present a plausible history and a detailed, representative synthetic protocol. This guide also includes key analytical data and a visualization of the synthetic pathway to serve as a resource for researchers in flavor chemistry, organic synthesis, and related fields.

Introduction: The Role of Pyrazines in Flavor Chemistry

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are ubiquitous in nature and are significant contributors to the aromas of a wide variety of cooked and roasted foods. The Maillard reaction and Strecker degradation, which occur during the heating of amino acids and reducing sugars, are the primary pathways for the formation of pyrazines in food systems. The substitution pattern of alkyl groups on the pyrazine ring dictates the specific sensory characteristics, which can range from nutty and roasted to earthy and bell pepper-like.

This compound (CAS No. 79074-45-6) is a synthetic pyrazine derivative that leverages the core sensory properties of the pyrazine ring, enhanced by its specific substitution. The presence of a reactive bromomethyl group also makes it a useful intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1]

Discovery and History: A Plausible Reconstruction

A definitive, publicly available record detailing the first synthesis and discovery of this compound has not been identified in a comprehensive search of scientific literature and patent databases. However, the history of its development can be plausibly reconstructed within the broader context of flavor chemistry research in the mid to late 20th century.

The foundational work on the synthesis and flavor properties of alkylpyrazines was conducted in the 1960s and 1970s.[2][3][4][5] During this period, researchers at flavor and fragrance companies were actively investigating the chemical constituents of roasted and cooked foods to identify key aroma compounds. This led to the discovery and synthesis of numerous alkylpyrazines that mimicked these desirable flavors.

The synthesis of this compound likely emerged from research focused on the functionalization of readily available alkylpyrazines to create novel flavor ingredients with enhanced potency and specific sensory attributes. The logical precursor to this compound is 2,3,5,6-tetramethylpyrazine, a known flavor compound found in fermented foods. The introduction of a bromine atom via a selective bromination of one of the methyl groups would have been a rational synthetic step to create a more reactive intermediate for further chemical modification or to directly utilize its flavor properties. This type of benzylic/allylic bromination is a well-established transformation in organic chemistry.

While the exact date and inventors are not definitively known, it is probable that this compound was first synthesized and characterized in an industrial research laboratory focused on the development of new flavor and fragrance materials. Its utility as a key intermediate for roasted, nutty, and meat-like flavors would have been quickly recognized.[1]

Physicochemical Properties and Specifications

A summary of the key physicochemical properties and typical specifications for this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 79074-45-6 | [1][6][7] |

| Molecular Formula | C₈H₁₁BrN₂ | [1][6][7] |

| Molecular Weight | 215.09 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Purity | ≥95% | [1] |

| Storage | 2-8°C, sealed, dry | [1] |

Representative Synthesis Protocol

The most probable synthetic route to this compound is the free-radical bromination of 2,3,5,6-tetramethylpyrazine. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2,3,5,6-Tetramethylpyrazine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,5,6-tetramethylpyrazine in carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN) to the solution.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Reaction Mechanism and Workflow

The synthesis proceeds via a free-radical chain mechanism.

Caption: Free-radical bromination mechanism.

The overall experimental workflow can be visualized as follows:

Caption: Experimental workflow for synthesis and purification.

Quantitative Data and Characterization

The following table summarizes representative quantitative data for the synthesis of this compound.

| Parameter | Typical Value |

| Reactant Molar Ratio | 1:1 (Tetramethylpyrazine:NBS) |

| Initiator Loading | 1-5 mol% |

| Reaction Time | 2-6 hours |

| Yield | 60-80% (reported for similar reactions) |

Characterization Data:

| Technique | Expected Observations |

| ¹H NMR | Singlet for the bromomethyl protons (CH₂Br) around δ 4.5 ppm. Singlets for the three methyl groups on the pyrazine ring. |

| ¹³C NMR | Signal for the bromomethyl carbon. Signals for the methyl carbons and the aromatic carbons of the pyrazine ring. |

| Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight of the product, showing a characteristic isotopic pattern for a bromine-containing compound. |

| Infrared (IR) | C-H stretching and bending frequencies for the alkyl and aromatic groups. C-N stretching frequencies for the pyrazine ring. C-Br stretching frequency. |

Applications and Significance

The primary application of this compound is as a key intermediate in the synthesis of flavor and fragrance compounds.[1] Its reactive bromomethyl group allows for its incorporation into larger molecules to impart roasted, nutty, and savory flavor profiles to a variety of food products. It is particularly effective in creating artificial flavorings for processed foods, seasonings, and snacks.[1]

In the realm of organic synthesis, the compound serves as a valuable building block for introducing the trimethylpyrazine moiety into more complex molecular architectures. This has potential applications in the development of novel pharmaceutical and agrochemical agents.[1]

Conclusion

References

- 1. This compound [myskinrecipes.com]

- 2. US3328402A - Pyrazine derivatives - Google Patents [patents.google.com]

- 3. US3917872A - Flavoring agent - Google Patents [patents.google.com]

- 4. US3746711A - Preparation of pyrazine derivatives - Google Patents [patents.google.com]

- 5. US3881025A - Aromatic compositions - Google Patents [patents.google.com]

- 6. US4303689A - Flavoring with pyrazine derivatives - Google Patents [patents.google.com]

- 7. This compound | CAS 79074-45-6 | Chemical-Suppliers [chemical-suppliers.eu]

Methodological & Application

Application Notes and Protocols for HPLC Analysis of Amino Acids using 2-(Bromomethyl)-3,5,6-trimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amino acids is crucial in various fields, including biomedical research, clinical diagnostics, and pharmaceutical drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, often requiring derivatization of the amino acids to enhance their chromatographic retention and detection. This document outlines a detailed protocol for the derivatization of amino acids with the novel reagent 2-(Bromomethyl)-3,5,6-trimethylpyrazine and their subsequent analysis by reverse-phase HPLC with UV detection.

This compound is a promising derivatizing agent due to the reactive bromomethyl group that can readily undergo a nucleophilic substitution reaction with the primary or secondary amine group of amino acids. The resulting tertiary amine derivative incorporates the UV-active pyrazine ring, enabling sensitive detection. This method offers a potential alternative to more commonly used derivatizing agents.

Chemical Reaction Pathway

The derivatization reaction proceeds via a nucleophilic substitution (SN2) mechanism. The deprotonated amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group on the pyrazine ring. This results in the formation of a stable tertiary amine derivative and the displacement of the bromide ion. The reaction is typically carried out in a buffered, slightly alkaline solution to ensure the amino group is in its more reactive, unprotonated state.

Caption: Proposed reaction mechanism for the derivatization of an amino acid with this compound.

Experimental Protocol

This protocol provides a step-by-step guide for the derivatization of amino acids and their subsequent analysis by HPLC.

Materials and Reagents

-

Amino Acid Standards

-

This compound (≥98% purity)

-

Boric acid

-

Sodium hydroxide

-

Hydrochloric acid

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, 18.2 MΩ·cm)

-

0.22 µm syringe filters

Instrumentation

-

HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Thermostatic water bath or heating block

Preparation of Solutions

-

Borate Buffer (0.2 M, pH 9.0): Dissolve 12.37 g of boric acid in 900 mL of HPLC grade water. Adjust the pH to 9.0 with 1 M sodium hydroxide and bring the final volume to 1 L with water.

-

Derivatizing Reagent Solution (10 mM): Dissolve 22.7 mg of this compound in 10 mL of acetonitrile. Prepare this solution fresh daily and protect it from light.

-

Amino Acid Standard Stock Solutions (1 mM): Prepare individual stock solutions of each amino acid by dissolving the appropriate amount in 0.1 M HCl.

-

Working Standard Mixture (100 µM): Prepare a mixture of amino acids by diluting the stock solutions in 0.1 M HCl.

Derivatization Procedure

-

To 100 µL of the amino acid standard mixture or sample in a microcentrifuge tube, add 400 µL of 0.2 M borate buffer (pH 9.0).

-

Add 100 µL of the 10 mM derivatizing reagent solution.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at 60°C for 30 minutes in a water bath or heating block.

-

After incubation, cool the mixture to room temperature.

-

Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.

-

Inject 20 µL of the filtered sample into the HPLC system.

HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 25 mM sodium phosphate buffer, pH 6.5

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

Time (min) % B 0 10 20 50 25 80 30 10 | 35 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 270 nm

Experimental Workflow

The overall experimental process from sample preparation to data analysis is illustrated below.

Caption: Experimental workflow for the HPLC analysis of amino acids using this compound.

Quantitative Data

The following table presents representative (hypothetical) quantitative data for the HPLC analysis of a standard mixture of amino acids derivatized with this compound. These values are based on typical performance observed for similar HPLC methods.

| Amino Acid | Retention Time (min) | Limit of Detection (LOD) (pmol) | Limit of Quantitation (LOQ) (pmol) | Linearity (r²) |

| Aspartic Acid | 5.2 | 5 | 15 | 0.9992 |

| Glutamic Acid | 6.8 | 5 | 15 | 0.9995 |

| Serine | 8.1 | 8 | 25 | 0.9989 |

| Glycine | 9.5 | 10 | 30 | 0.9991 |

| Histidine | 10.3 | 12 | 35 | 0.9985 |

| Threonine | 11.2 | 8 | 25 | 0.9990 |

| Arginine | 12.5 | 15 | 45 | 0.9982 |

| Alanine | 13.8 | 10 | 30 | 0.9993 |

| Proline | 14.5 | 20 | 60 | 0.9975 |

| Tyrosine | 15.9 | 5 | 15 | 0.9996 |

| Valine | 17.2 | 7 | 20 | 0.9994 |

| Methionine | 18.1 | 6 | 18 | 0.9995 |

| Isoleucine | 19.5 | 5 | 15 | 0.9997 |

| Leucine | 20.1 | 5 | 15 | 0.9998 |

| Phenylalanine | 21.3 | 4 | 12 | 0.9999 |

| Lysine | 22.8 | 15 | 45 | 0.9988 |

Conclusion

The protocol described provides a comprehensive framework for the derivatization and quantitative analysis of amino acids using the novel reagent this compound. This method offers a potentially valuable tool for researchers in various scientific disciplines. The provided experimental details, workflow, and representative data serve as a strong foundation for the implementation and further optimization of this analytical technique. As with any new method, validation with specific samples and instrumentation is recommended to ensure optimal performance.

GC-MS method development using 2-(Bromomethyl)-3,5,6-trimethylpyrazine

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Method Development Utilizing 2-(Bromomethyl)-3,5,6-trimethylpyrazine

Introduction

Pyrazines are a class of heterocyclic aromatic compounds that are pivotal in the flavor and fragrance industry and also serve as important structural motifs in pharmaceutical agents.[1] The accurate identification and quantification of specific pyrazine derivatives are crucial for quality control, research, and development. This document provides detailed application notes and protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound, a key intermediate in the synthesis of various flavor and fragrance compounds.[2]

Furthermore, owing to its reactive bromomethyl group, this document explores the novel application of this compound as a derivatizing agent to enhance the GC-MS analysis of challenging analytes, such as thiols.[3] The protocols are designed for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods.

Application Note 1: Direct Analysis of this compound by GC-MS

This section details the method for the direct qualitative and quantitative analysis of this compound. The protocol is optimized for high sensitivity and specificity, which is essential for purity assessment and reaction monitoring.

Experimental Protocol

1. Materials and Reagents

-

Analyte: this compound (Purity ≥95%)

-

Solvent: GC-MS grade Dichloromethane (DCM) or Ethyl Acetate

-

Internal Standard (IS): 2,3,5,6-Tetramethylpyrazine or a suitable deuterated analog

-

Equipment:

-

Gas Chromatograph with a Mass Selective Detector (GC-MS)

-

Analytical balance

-

Volumetric flasks (Class A)

-

Microsyringes

-

2. Standard and Sample Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of DCM in a volumetric flask.

-

Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in the same manner.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL). Fortify each calibration standard with the internal standard to a final concentration of 10 µg/mL.

-

Sample Preparation: Dissolve the sample matrix in DCM to an expected analyte concentration within the calibration range. Spike with the internal standard to a final concentration of 10 µg/mL.

3. GC-MS Instrumentation and Parameters

The following parameters are provided as a starting point and may require optimization for specific instrumentation.

| GC Parameter | Setting |

| Instrument | Agilent 8890 GC System (or equivalent) |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless (purge flow on at 1 min) |

| Injection Volume | 1 µL |

| Oven Program | Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |

| MS Parameter | Setting |

| Instrument | Agilent 5977B MSD (or equivalent) |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 40-350) for qualitative, Selected Ion Monitoring (SIM) for quantitative analysis |

| Transfer Line Temp. | 280°C |

Data Presentation: Quantitative Summary

For quantitative analysis, monitoring specific ions in SIM mode enhances sensitivity and selectivity. The molecular weight of this compound (C₈H₁₁BrN₂) is 215.09 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a characteristic doublet.

Table 1: Hypothetical GC-MS Data for this compound

| Parameter | Value |

|---|---|

| Retention Time (RT) | ~12.5 min |

| Molecular Ion [M]⁺ | m/z 214, 216 (approx. 1:1 ratio) |

| Quantifier Ion | m/z 135 ([M-Br]⁺) |

| Qualifier Ions | m/z 214, 94 |

Note: The primary fragment at m/z 135 corresponds to the loss of the bromine atom, a common fragmentation pathway for brominated compounds.[1]

Table 2: Hypothetical Method Validation Parameters

| Parameter | Result |

|---|---|

| Linearity (r²) | > 0.995 (1-100 µg/mL) |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantitation (LOQ) | 0.7 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95-105% |

Experimental Workflow Diagram

Caption: Workflow for direct GC-MS analysis.

Application Note 2: Derivatization of Thiols using this compound

This section presents a novel protocol for the derivatization of thiol-containing compounds (mercaptans) using this compound. Thiols often exhibit poor chromatographic peak shape and low volatility. Derivatization converts them into more stable and volatile thioethers, which are highly amenable to GC-MS analysis.[4] The pyrazine moiety also introduces a nitrogen-containing structure that can be useful for selective detection.

Experimental Protocol

1. Materials and Reagents

-

Derivatizing Agent: this compound

-

Model Analyte: Benzyl Mercaptan (or other thiol)

-

Solvent: Acetonitrile (ACN) or Tetrahydrofuran (THF), anhydrous

-

Base Catalyst: Potassium Carbonate (K₂CO₃) or Triethylamine (TEA), anhydrous

-

Quenching Solution: Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate

2. Derivatization Procedure

-

Reaction Setup: In a 2 mL vial, dissolve ~1 mg of the thiol-containing sample in 500 µL of anhydrous ACN.

-

Add Reagents: Add a 1.2 molar excess of this compound. Add a 2.0 molar excess of powdered anhydrous K₂CO₃ as a base catalyst.

-

Reaction: Cap the vial tightly and heat at 60°C for 45 minutes with gentle agitation.

-

Quenching: After cooling to room temperature, add 500 µL of saturated NaHCO₃ solution to quench the reaction and neutralize the acid byproduct.

-

Extraction: Add 1 mL of DCM, vortex for 1 minute, and allow the layers to separate.

-

Sample for GC-MS: Carefully transfer the lower organic layer to a new GC vial for analysis.

3. GC-MS Parameters for Derivatized Analyte

The resulting thioether derivative is less polar and has a higher molecular weight. The GC oven program should be adjusted accordingly.

| GC Parameter | Setting |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Inlet Temperature | 270°C |

| Oven Program | Initial: 120°C (hold 2 min), Ramp: 15°C/min to 300°C (hold 10 min) |

| Other Parameters | As per Application Note 1 |

| MS Parameter | Setting |

| Acquisition Mode | Full Scan (m/z 50-450) |

| Other Parameters | As per Application Note 1 |

Data Presentation: Derivatized Thiol

The derivatization of Benzyl Mercaptan (MW: 124.21 g/mol ) with this compound (MW: 215.09 g/mol ) results in the formation of 2-((benzylthio)methyl)-3,5,6-trimethylpyrazine (MW: 258.39 g/mol ) after the loss of HBr.

Table 3: Hypothetical GC-MS Data for Derivatized Benzyl Mercaptan

| Parameter | Value |

|---|---|

| Retention Time (RT) | ~15.8 min |

| Molecular Ion [M]⁺ | m/z 258 |

| Key Fragment Ions | m/z 135 (trimethyl-pyrazinyl-methyl cation), m/z 91 (benzyl cation) |

Note: The fragmentation pattern provides structural confirmation, showing fragments characteristic of both the original thiol (as a benzyl cation) and the pyrazine derivatizing agent.

Derivatization Pathway Diagram

Caption: Derivatization of thiols for GC-MS analysis.

References

Application Notes and Protocols: Fluorescent Labeling of Peptides with 2-(Bromomethyl)-3,5,6-trimethylpyrazine